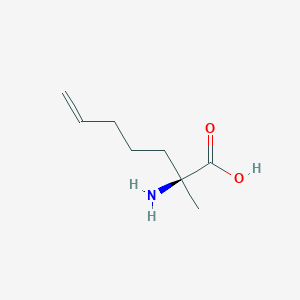

(s)-2-Amino-2-methylhept-6-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-methylhept-6-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-4-5-6-8(2,9)7(10)11/h3H,1,4-6,9H2,2H3,(H,10,11)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERCCJGORROTKW-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=C)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCC=C)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(s)-2-Amino-2-methylhept-6-enoic acid synthesis protocols

An In-Depth Technical Guide to the Synthesis of (S)-2-Amino-2-methylhept-6-enoic Acid

Authored by a Senior Application Scientist

Abstract

This compound is a non-proteinogenic α,α-disubstituted amino acid of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a chiral quaternary center and a terminal alkene, make it a valuable building block for the synthesis of conformationally constrained peptides and other complex molecular architectures. A primary application of this compound is in "peptide stapling," a strategy to reinforce the α-helical secondary structure of peptides, thereby enhancing their metabolic stability, cell permeability, and binding affinity to intracellular targets[1]. This guide provides an in-depth analysis of the synthetic strategies for this compound, with a focus on achieving high enantiopurity. We will explore the foundational principles of asymmetric synthesis of α,α-disubstituted amino acids and present a detailed, field-proven protocol based on the highly reliable pseudoephedrine glycinamide alkylation method. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on the synthesis of this important molecule.

Introduction: The Significance of α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids have garnered considerable attention in the past few decades due to their ability to impart unique conformational constraints on peptides[2][3]. The replacement of the α-hydrogen with an alkyl group, in this case, a methyl group, introduces steric hindrance that restricts the rotational freedom around the peptide backbone. This structural feature is instrumental in stabilizing secondary structures, such as α-helices and β-turns, which are often crucial for biological activity[3]. The incorporation of α,α-disubstituted amino acids into peptide sequences can lead to enhanced resistance to proteolytic degradation, improved pharmacokinetic profiles, and increased binding affinity to target proteins[4].

This compound is a particularly noteworthy example. The (S)-configuration at the α-carbon is a key determinant of its biological activity, and the terminal alkene functionality in the side chain serves as a versatile chemical handle for further modifications, most notably for ring-closing metathesis (RCM) in peptide stapling[1]. The synthesis of such chiral quaternary amino acids presents a significant challenge, as the creation of a stereogenic center bearing two carbon substituents requires precise stereochemical control[5].

Strategies for Asymmetric Synthesis

Several methodologies have been developed for the asymmetric synthesis of α,α-disubstituted α-amino acids. The choice of a particular synthetic route often depends on factors such as scalability, availability of starting materials, and the desired level of enantiomeric purity. Key strategies include:

-

Chiral Auxiliaries: This approach involves the temporary attachment of a chiral molecule to the substrate to direct a stereoselective reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.

-

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as metal complexes or organocatalysts, can induce enantioselectivity in the formation of the chiral center. This method is often more atom-economical than the use of stoichiometric chiral auxiliaries[6][7].

-

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer[8].

Among these, the use of chiral auxiliaries has proven to be a robust and highly reliable method for the synthesis of a wide range of α-amino acids with excellent stereocontrol. The pseudoephedrine-based methodology developed by Myers and coworkers is a prime example of a highly practical and efficient chiral auxiliary approach[9][10][11].

Featured Protocol: Asymmetric Alkylation of Pseudoephedrine Glycinamide

This section provides a detailed, step-by-step protocol for the synthesis of this compound based on the alkylation of (+)-pseudoephedrine glycinamide. This method is distinguished by its high diastereoselectivity, the crystallinity of intermediates which allows for easy purification, and the mild conditions for the final hydrolysis step to release the target amino acid[12].

Rationale for Method Selection

The choice of the pseudoephedrine glycinamide alkylation method is based on several key advantages:

-

High Diastereoselectivity: The chiral pseudoephedrine auxiliary effectively directs the incoming electrophile to one face of the enolate, leading to a high degree of stereocontrol.

-

Practicality and Scalability: The starting materials, (+)-pseudoephedrine and glycine methyl ester, are readily available and relatively inexpensive. The procedures are well-established and have been demonstrated on a multigram scale[12][13].

-

Crystalline Intermediates: The alkylation products are often crystalline, which allows for purification by recrystallization to achieve very high diastereomeric excess (de)[12].

-

Mild Hydrolysis: The final step to remove the chiral auxiliary and liberate the free amino acid can be achieved under mild conditions, minimizing the risk of racemization[10].

Overall Synthetic Scheme

The synthesis can be conceptually divided into three main stages:

-

Preparation of the Chiral Auxiliary Adduct: Synthesis of (+)-pseudoephedrine glycinamide.

-

Diastereoselective Alkylation: Formation of the quaternary stereocenter via enolate alkylation.

-

Hydrolysis and Isolation: Removal of the chiral auxiliary to yield the final product.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of (+)-Pseudoephedrine Glycinamide

This procedure follows the well-established method for creating the chiral glycine template[12].

-

Setup: An oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with anhydrous lithium chloride (2.0 eq) and (+)-pseudoephedrine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: The resulting slurry is cooled to 0 °C in an ice bath.

-

Base Addition: Solid lithium methoxide (0.5 eq) is added in one portion.

-

Glycine Ester Addition: A solution of glycine methyl ester (1.25 eq) in anhydrous THF is added dropwise over 1 hour.

-

Reaction: The reaction is stirred at 0 °C for 7-8 hours.

-

Work-up: The reaction is quenched with water, and the THF is removed under reduced pressure. The aqueous residue is extracted with dichloromethane.

-

Crystallization: The combined organic extracts are dried, filtered, and concentrated. The resulting oil is dissolved in warm THF, and water is added to induce crystallization of the product as a monohydrate.

Part 2: Diastereoselective Alkylation

This step creates the crucial chiral quaternary center.

-

Enolization: Anhydrous (+)-pseudoephedrine glycinamide (1.0 eq) and anhydrous lithium chloride (1.2 eq) are dissolved in THF and cooled to -78 °C. Lithium hexamethyldisilazide (LHMDS) (1.1 eq) is added dropwise to form the lithium enolate.

-

Alkylation: 5-Bromopent-1-ene (1.2 eq) is added neat, and the reaction mixture is allowed to warm slowly to 0 °C over several hours.

-

Quenching: The reaction is quenched by the addition of saturated aqueous ammonium chloride.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by chromatography or recrystallization to yield the diastereomerically pure alkylated intermediate.

Caption: Step-by-step workflow for the diastereoselective alkylation step.

Part 3: Hydrolysis and Isolation

The final step liberates the target amino acid.

-

Hydrolysis: The purified alkylated intermediate is dissolved in a mixture of dioxane and aqueous HCl (e.g., 6N HCl) and heated at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Auxiliary Removal: After cooling, the reaction mixture is washed with an organic solvent (e.g., ethyl acetate) to remove the liberated pseudoephedrine.

-

Isolation: The aqueous layer is concentrated under reduced pressure. The resulting crude amino acid hydrochloride salt can be purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the zwitterionic amino acid.

Expected Results and Data

The following table summarizes typical outcomes for this synthetic sequence, based on literature precedents for similar alkylations[10][13].

| Step | Product | Typical Yield | Diastereomeric/Enantiomeric Excess | Notes |

| Alkylation | Alkylated Pseudoephedrine Amide | 85-95% | >95% de (often >99% after recrystallization) | The high diastereoselectivity is a key feature of this method. |

| Hydrolysis | This compound | 80-90% | >99% ee | Mild hydrolysis conditions preserve the stereochemical integrity of the product. |

Alternative Synthetic Approaches

While the pseudoephedrine method is highly effective, other strategies are also employed for the synthesis of chiral α,α-disubstituted amino acids.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids from aldehydes or ketones[14][15][16]. For α,α-disubstituted amino acids, a ketone is used as the starting material. Asymmetric induction can be achieved by using a chiral amine or a chiral catalyst[17].

Caption: General scheme for the Asymmetric Strecker Synthesis.

Organocatalytic Methods

Recent advances have demonstrated the power of organocatalysis for the asymmetric synthesis of α,α-disubstituted amino acids[5]. For example, chiral diarylprolinol silyl ethers can catalyze the nucleophilic addition of racemic oxazolones to α,β-unsaturated aldehydes, generating products with two new stereocenters with high diastereo- and enantioselectivity[5].

Conclusion

The synthesis of this compound is a critical enabling technology for advanced peptide chemistry, particularly in the area of peptide stapling. While several synthetic strategies exist, the asymmetric alkylation of (+)-pseudoephedrine glycinamide stands out as a highly practical, robust, and scalable method for obtaining this valuable building block in high enantiomeric purity. The detailed protocol provided in this guide offers a reliable pathway for researchers and drug developers to access this compound. The continued development of new catalytic asymmetric methods will undoubtedly provide even more efficient and versatile routes to this and other non-proteinogenic amino acids in the future.

References

- 1. (2S)-2-methylhept-6-enoic Acid | Benchchem [benchchem.com]

- 2. Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. medschoolcoach.com [medschoolcoach.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-2-methylhept-6-enoic Acid

Introduction: A Keystone for Constrained Peptides

(S)-2-Amino-2-methylhept-6-enoic acid is a non-proteinogenic α-amino acid that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structural features—a chiral center at the α-carbon, an α-methyl group, and a terminal alkene on a seven-carbon chain—make it a critical building block for "peptide stapling."[1][2] This technique involves covalently linking the side chains of two amino acid residues within a peptide to enforce a specific secondary structure, most commonly an α-helix.[1][2] The α-methyl group helps to promote the helical conformation, while the terminal alkene serves as a chemical handle for ring-closing metathesis (RCM), the reaction used to form the hydrocarbon "staple."[1]

Understanding the physicochemical properties of this compound is paramount for its effective incorporation into solid-phase peptide synthesis (SPPS) and for predicting the behavior of the resulting stapled peptides.[3][4] Properties such as solubility, ionization state (pKa), and lipophilicity (logP) directly influence reaction conditions, purification strategies, and the ultimate pharmacological profile of the peptide therapeutics being developed. This guide provides a comprehensive overview of these core properties, blending available data with expert analysis and detailed experimental protocols for their validation.

Core Physicochemical Properties

The physicochemical characteristics of this compound are dictated by its constituent functional groups: the carboxylic acid, the primary amine, the α-methyl group, and the aliphatic alkene side chain. Like other amino acids, it exists as a zwitterion at physiological pH.[5]

Below is a summary of its key physicochemical properties. It is important to note that while some data is available from vendors and databases, other values are estimated based on the properties of structurally similar compounds and established chemical principles.

| Property | Value / Estimated Range | Source / Rationale |

| Molecular Formula | C₈H₁₅NO₂ | [6] |

| Molecular Weight | 157.21 g/mol | [6] |

| Appearance | White crystalline solid | |

| Melting Point | >200 °C (decomposes) | |

| Boiling Point | 272.4 ± 33.0 °C (at 760 mmHg) | |

| CAS Number | 1011309-61-7 | |

| pKa (Carboxyl) | ~2.0 - 2.5 | Estimated based on typical α-amino acids. The α-methyl group may slightly increase the pKa. |

| pKa (Amino) | ~9.5 - 10.0 | Estimated based on typical α-amino acids. |

| Isoelectric Point (pI) | ~6.0 | Calculated as the average of the estimated pKa values. |

| Computed XLogP3 | -1.4 | [6] (for the racemic mixture) |

| Solubility | Soluble in water, slightly soluble in polar organic solvents like methanol and ethanol, and poorly soluble in nonpolar organic solvents. | [5] (General amino acid properties) |

Ionization State and Zwitterionic Character

The ionizable nature of the amino and carboxylic acid groups is a fundamental property of this compound.[5] The pKa values determine the charge of the molecule at a given pH, which in turn affects its solubility, reactivity, and interaction with other molecules.

-

At low pH (e.g., pH 1): The carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH₃⁺), resulting in a net positive charge.

-

At neutral pH (e.g., pH 7): The carboxylic acid group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺), forming a zwitterion with a net neutral charge.[5]

-

At high pH (e.g., pH 11): The carboxylic acid group is deprotonated (-COO⁻) and the amino group is deprotonated (-NH₂), resulting in a net negative charge.

This behavior is crucial for techniques like ion-exchange chromatography during purification and for the conditions required for peptide synthesis.

References

- 1. scribd.com [scribd.com]

- 2. (2S)-2-methylhept-6-enoic Acid | Benchchem [benchchem.com]

- 3. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-2-methylhept-6-enoic acid | C8H15NO2 | CID 53420128 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of alpha-methylated non-natural amino acids

An In-depth Technical Guide to the Biological Activity of α-Methylated Non-Natural Amino Acids

Introduction: Beyond Nature's Alphabet

In the landscape of drug discovery and peptide chemistry, native peptides present a paradox: their high specificity and potency make them exceptional therapeutic candidates, yet their inherent liabilities—poor metabolic stability and conformational ambiguity—often curtail their clinical utility.[1][2] A primary strategy to surmount these obstacles involves the strategic incorporation of non-natural amino acids. Among the most powerful tools in this molecular engineering arsenal are the α-methylated amino acids.

The defining characteristic of an α-methylated amino acid is the substitution of the α-hydrogen atom with a methyl group. This seemingly subtle alteration instigates a cascade of profound structural and functional consequences, transforming a flexible peptide into a conformationally defined and proteolytically resistant therapeutic agent.[3][4] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the core principles, biological impact, and practical methodologies for leveraging α-methylated amino acids to engineer peptides with superior pharmacological profiles.

The Foundational Principle: Steric Constraint and Its Ramifications

The introduction of a second substituent on the α-carbon fundamentally alters the stereochemical landscape of the amino acid residue. This steric bulk is the root cause of the two most significant advantages of α-methylation: conformational restriction and enzymatic shielding.

Conformational Pre-organization: Dictating Peptide Shape

The peptide backbone's flexibility is largely defined by the rotational freedom around the phi (φ) and psi (ψ) dihedral angles. The added methyl group imposes severe steric hindrance, dramatically restricting the permissible φ/ψ angles for that residue.[5] This effectively narrows the accessible conformational space on the Ramachandran plot, compelling the peptide backbone into specific secondary structures.

Notably, α-methylation strongly promotes the formation of helical conformations, such as the α-helix and the more tightly wound 3₁₀-helix.[6] This is a critical feature in rational drug design. By "pre-organizing" a peptide into its bioactive conformation—the precise shape required to bind its biological target—one can significantly enhance binding affinity and specificity, leading to increased potency.[3]

Caption: Impact of α-methylation on the amino acid structure.

Metabolic Stability: A Shield Against Degradation

A primary failure point for peptide therapeutics is their rapid cleavage by proteases in the body.[1] These enzymes recognize and bind to specific peptide sequences, subsequently hydrolyzing the peptide bonds. The α-methyl group acts as a powerful steric shield, physically blocking the approach of protease catalytic residues to the adjacent peptide bond.[3][6] This enzymatic resistance drastically increases the peptide's in vivo half-life, a crucial factor for maintaining therapeutic concentrations and improving patient dosing regimens.[7][8]

Biological Impact and Therapeutic Horizons

The structural consequences of α-methylation translate directly into a suite of enhanced biological and pharmacological properties, making it a cornerstone of modern peptidomimetic design.

-

Enhanced Proteolytic Resistance : As established, α-methylation provides robust protection against enzymatic degradation. This leads to significantly longer plasma half-lives and improved overall bioavailability.[9][10][11]

-

Modulation of Biological Activity : By locking a peptide into its bioactive conformation, α-methylation can dramatically increase potency. This has been successfully applied to create potent receptor agonists and antagonists, as well as highly specific enzyme inhibitors.[9][10] A notable clinical example is Trofinetide, a neuroprotective agent for Rett syndrome, which is an analogue of the tripeptide Gly-Pro-Glu featuring α-methylation.[3]

-

Improved Pharmacokinetics : The combination of enhanced metabolic stability and defined conformation often leads to superior pharmacokinetic (PK) profiles.[2][9][10] These peptides exhibit reduced clearance and, in some cases, improved membrane permeability, which can be a step towards oral bioavailability.[9][12]

-

Scaffolds for Foldamers : The predictable induction of helical structures allows α-methylated residues to serve as building blocks for "foldamers"—non-natural oligomers that mimic the structure of natural biopolymers.[9][10] These have applications in materials science and in designing novel tools to probe and disrupt protein-protein interactions, including those involving intrinsically disordered proteins (IDPs).[5][13]

Caption: Drug development workflow for α-methylated peptides.

Experimental Validation: Protocols for the Bench Scientist

Synthesizing claims of enhanced activity requires rigorous, self-validating experimental protocols. The following methodologies are fundamental to characterizing the biological impact of α-methylation.

Protocol 1: Assessment of Metabolic Stability via In Vitro Proteolysis Assay

Causality: This assay directly quantifies the resistance of a peptide to enzymatic degradation, validating the core hypothesis that α-methylation sterically shields the peptide backbone.

Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of the test peptides (native and α-methylated analogue) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Prepare stock solutions of relevant proteases (e.g., trypsin, chymotrypsin) or obtain biological matrices like fresh human plasma or liver microsomes.

-

-

Incubation:

-

In a temperature-controlled environment (typically 37°C), combine the peptide solution with the protease solution or biological matrix at a defined ratio.

-

Initiate the reaction and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

-

Reaction Quenching:

-

Immediately stop the enzymatic reaction in each aliquot by adding a quenching solution, such as 10% trichloroacetic acid (TCA) or ice-cold acetonitrile, which precipitates the enzymes.

-

-

Sample Processing:

-

Centrifuge the quenched samples at high speed (e.g., >13,000 x g) for 10 minutes to pellet precipitated proteins.

-

Carefully transfer the supernatant, containing the remaining peptide, to a new vial for analysis.

-

-

Analysis:

-

Analyze the samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[]

-

Quantify the peak area of the intact parent peptide at each time point.

-

-

Data Interpretation:

-

Plot the percentage of remaining intact peptide versus time.

-

Calculate the in vitro half-life (T₁/₂) for each peptide. A significantly longer T₁/₂ for the α-methylated analogue confirms enhanced metabolic stability.

-

Caption: Workflow for an in vitro proteolysis stability assay.

Protocol 2: Evaluation of Receptor Binding Affinity

Causality: This experiment measures how the conformational constraints imposed by α-methylation affect the peptide's ability to engage its molecular target. The goal is to demonstrate that stability is enhanced without sacrificing—and preferably while improving—binding affinity.

Methodology:

-

Reagent Preparation:

-

Prepare a radiolabeled or fluorescently labeled version of the native peptide (the "tracer").

-

Prepare a source of the target receptor (e.g., cell membrane preparations from overexpressing cell lines, purified receptor protein).

-

Prepare serial dilutions of the unlabeled "competitor" peptides (both native and the α-methylated analogue).

-

-

Binding Reaction:

-

In a multi-well plate, combine the receptor preparation, a fixed concentration of the tracer, and varying concentrations of the competitor peptide in a suitable binding buffer.

-

Include controls for total binding (tracer + receptor, no competitor) and non-specific binding (tracer + receptor + a large excess of unlabeled native peptide).

-

-

Incubation:

-

Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes at room temperature or 4°C), with gentle agitation.

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound tracer from the unbound tracer. A common method is rapid filtration through a glass fiber filtermat, which traps the membranes/receptor while allowing unbound ligand to pass through.

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound tracer.

-

-

Detection:

-

Measure the amount of bound tracer on the filters using a scintillation counter (for radiolabels) or a fluorescence plate reader.

-

-

Data Analysis:

-

Subtract non-specific binding from all measurements.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor peptide.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of tracer binding).

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation. A lower Kᵢ value indicates higher binding affinity.

-

Data Summary

Quantitative data from these experiments should be summarized for clear comparison.

| Peptide Analogue | T₁/₂ in Human Plasma (min) | Receptor Binding Affinity (Kᵢ, nM) |

| Native Peptide-X | 12 | 5.4 |

| α-Me-Peptide-X | >240 | 2.1 |

Case Study: α-Methylation of Apolipoprotein A-I (ApoA-I) Mimetic Peptides

A compelling real-world application of these principles is the enhancement of ApoA-I mimetic peptides, which are being developed to promote cholesterol efflux and treat atherosclerosis.[6]

-

Challenge: Short, synthetic ApoA-I mimetic peptides often lack the stable helical structure required for optimal function and are susceptible to rapid degradation.

-

Strategy: Researchers incorporated various α-methylated amino acids into an ApoA-I mimetic peptide sequence to enforce helicity and improve stability.[6]

-

Results: The study demonstrated that α-methylation was a highly effective strategy. The modified peptides exhibited:

-

Increased Helicity: Circular dichroism spectroscopy confirmed a significant increase in α-helical content.[6]

-

Improved Biological Function: The α-methylated peptides showed a markedly improved capacity to facilitate cholesterol efflux from cells.[6]

-

Enhanced Protease Resistance: The modified peptides were significantly more resistant to digestion by various proteases compared to the parent peptide.[6][15]

-

This case study perfectly illustrates the translation of a fundamental chemical modification into tangible improvements in biological function and drug-like properties.

Conclusion and Future Outlook

The incorporation of α-methylated non-natural amino acids is far more than an academic exercise; it is a field-proven, rational design strategy for overcoming the fundamental limitations of peptide-based therapeutics. By introducing targeted steric constraints, researchers can exert precise control over peptide conformation and metabolic stability. This leads directly to analogues with enhanced potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies become more robust and our understanding of structure-activity relationships deepens, the application of α-methylation will continue to expand, driving the development of the next generation of peptide drugs, from enzyme inhibitors to modulators of complex protein-protein interactions.[9][10]

References

- 1. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 2. mdpi.com [mdpi.com]

- 3. α-Methyl Amino Acids - Enamine [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. Conformational editing of intrinsically disordered protein by α-methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 9. researchgate.net [researchgate.net]

- 10. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conformational editing of intrinsically disordered protein by α-methylation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Role of (S)-2-Amino-2-methylhept-6-enoic Acid in All-Hydrocarbon Peptide Stapling

Abstract

The therapeutic potential of peptides is often hampered by their poor structural stability, susceptibility to proteolytic degradation, and inability to permeate cell membranes.[1][2] All-hydrocarbon peptide stapling has emerged as a transformative chemical biology tool to address these limitations by constraining a peptide into its bioactive α-helical conformation.[2][3][4] This guide provides a comprehensive technical overview of the pivotal role played by the non-natural amino acid, (S)-2-Amino-2-methylhept-6-enoic acid, in this process. We will dissect its unique structural attributes, detail the mechanism of ruthenium-catalyzed ring-closing metathesis (RCM) it enables, provide field-proven experimental protocols, and analyze the profound biophysical enhancements imparted to the final stapled peptide. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful technology.

The Challenge with Peptide Therapeutics and the Stapling Solution

Peptides offer exceptional specificity and potency as therapeutic agents, yet their clinical translation is often thwarted by inherent pharmacological weaknesses.[5] When removed from the context of their parent protein, short peptide sequences typically exist as a flexible ensemble of random coils in aqueous solution, which masks their binding interface, reduces target affinity, and exposes amide bonds to rapid enzymatic breakdown.[1][6]

Peptide stapling is a chemical strategy designed to enforce and stabilize the α-helical secondary structure, which is a common motif in protein-protein interactions (PPIs).[1][3][6] By introducing a synthetic, covalent brace across the peptide backbone, the molecule is locked into its bioactive shape. This pre-organization minimizes the entropic penalty of binding, enhances target affinity, and shields the peptide bonds within the helical core, dramatically improving protease resistance and, often, cell permeability.[1][2][7][8] Among various techniques, all-hydrocarbon stapling via olefin metathesis is the most widely adopted due to the stability and biocompatibility of the resulting carbon-carbon bond.[3][9]

The Keystone Amino Acid: this compound (S5)

The success of all-hydrocarbon stapling hinges on the use of specialized, non-natural amino acids that serve as the anchor points for the staple. The most common and well-validated of these is this compound, often referred to in literature by the shorthand "S5".[10] Its structure is uniquely tailored for this role.

Caption: Chemical structure of this compound (S5).

The Role of the α-Methyl Group: Helix Nucleation

S5 is an α,α-disubstituted amino acid, meaning the α-carbon is bonded to two non-hydrogen substituents (a methyl group and the alkenyl side chain). This structural feature is critical for two reasons:

-

Conformational Constraint: The steric bulk of the α-methyl group severely restricts the peptide backbone's rotational freedom, disfavoring extended or random-coil conformations and promoting the adoption of a helical structure.[11][12]

-

Helix Nucleation: This pre-organization into a helical turn is known as "helix nucleation".[9][13] By incorporating S5, the peptide is already predisposed to form an α-helix even before the covalent staple is introduced, which significantly improves the efficiency of the subsequent cyclization reaction.

The Role of the Alkenyl Side Chain: The Stapling Handle

The seven-carbon side chain terminates in a pentenyl group (-CH₂-CH₂-CH₂-CH=CH₂). This terminal alkene serves as the reactive handle for the ruthenium-catalyzed Ring-Closing Metathesis (RCM) reaction.[7] The length of this side chain is specifically designed for i, i+4 stapling. When two S5 residues are placed four amino acids apart in a peptide sequence (at positions i and i+4), their side chains are positioned on the same face of the nascent α-helix, spanning approximately one helical turn.[3][8][13] This proximity is essential for an efficient intramolecular RCM reaction to form the hydrocarbon staple.

The Core Reaction: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

The formation of the hydrocarbon staple is achieved through RCM, a powerful carbon-carbon bond-forming reaction.[14][15] This reaction is typically performed on-resin after the full linear peptide has been assembled.

Caption: Simplified workflow of the on-resin RCM reaction for peptide stapling.

The reaction is catalyzed by a ruthenium complex, most commonly a first-generation Grubbs' catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium).[9][10][13][16] This catalyst is valued for its remarkable tolerance to the various functional groups present in a peptide, allowing the reaction to proceed with high selectivity.[15] While second and third-generation catalysts exist and offer higher activity, the first-generation catalyst is often sufficient and cost-effective for standard peptide stapling.[10][13]

Experimental Workflow and Protocols

The synthesis of a stapled peptide is a multi-step process that combines standard solid-phase peptide synthesis (SPPS) with the on-resin RCM reaction.[10]

Materials & Reagents

| Reagent/Material | Purpose | Supplier Example |

| Rink Amide MBHA Resin | Solid support for peptide synthesis (C-terminal amide) | Sigma-Aldrich, Novabiochem |

| Fmoc-Protected Amino Acids | Standard building blocks for SPPS | Various |

| Fmoc-(S)-2-amino-2-methylhept-6-enoic acid | Key stapling building block | Sigma-Aldrich, AnaSpec |

| DIC / Oxyma Pure | Coupling reagents for amide bond formation | Various |

| Piperidine in DMF (20%) | Fmoc deprotection agent | In-house preparation |

| Grubbs' Catalyst, 1st Generation | RCM catalyst | Sigma-Aldrich |

| 1,2-Dichloroethane (DCE) | Anhydrous solvent for RCM | Sigma-Aldrich |

| TFA Cleavage Cocktail (e.g., 95:2.5:2.5 TFA:TIS:H₂O) | Cleavage from resin and side-chain deprotection | In-house preparation |

Step-by-Step Protocol

Step 1: Solid-Phase Peptide Synthesis (SPPS) [17][18]

-

Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

-

Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially. For a standard 0.1 mmol synthesis, use 5 equivalents of the amino acid, 5 equivalents of DIC, and 5 equivalents of Oxyma in DMF. Allow to react for 1-2 hours.

-

Incorporating S5: When coupling Fmoc-(S)-2-amino-2-methylhept-6-enoic acid, it is advisable to use a stronger coupling agent like HATU (5 eq) with DIEA (10 eq) and to extend the coupling time to 4 hours or perform a double coupling to overcome the steric hindrance of the α,α-disubstituted nature.[19] Repeat this for the second S5 residue at the desired i+4 or i+7 position.

-

Wash: After each deprotection and coupling step, thoroughly wash the resin with DMF.

-

Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 1.2.

Step 2: On-Resin Ring-Closing Metathesis (RCM) [10][19]

-

Resin Preparation: Wash the peptide-resin extensively with dichloromethane (DCM) to replace the DMF solvent.

-

Catalyst Solution: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a fresh solution of Grubbs' 1st Generation catalyst in anhydrous 1,2-dichloroethane (DCE). A typical concentration is ~2-4 mg/mL. For a 0.1 mmol scale synthesis, approximately 15-20 mol% of catalyst relative to the peptide is used.

-

Metathesis Reaction: Add the catalyst solution to the peptide-resin. The vessel should be purged with an inert gas. Gently agitate the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours.[13]

-

Expertise Insight: A successful reaction is often accompanied by a color change of the solution from purple/brown to a darker brown.[10]

-

-

Repeat Reaction (Optional but Recommended): Filter off the catalyst solution, wash the resin with DCE, and add a second portion of freshly prepared catalyst solution. React for another 2-4 hours to drive the reaction to completion.[10]

-

Final Wash: Thoroughly wash the resin with DCM to remove all traces of the ruthenium catalyst.

Step 3: Cleavage, Purification, and Characterization [10][20]

-

Drying: Dry the resin under vacuum.

-

Cleavage: Treat the dry resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[10]

-

Precipitation: Filter the cleavage solution away from the resin beads and precipitate the crude peptide by adding it dropwise to cold diethyl ether.

-

Purification: Pellet the peptide via centrifugation, decant the ether, and dry the pellet. Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final stapled peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Trustworthiness Check: The mass of the stapled peptide should be 28.03 Da (the mass of ethylene, C₂H₄) less than its linear, unstapled precursor. This mass difference confirms the successful ring-closing reaction.

-

Biophysical Consequences of S5-Mediated Stapling

The incorporation of an all-hydrocarbon staple using S5 residues imparts dramatic and beneficial changes to the peptide's properties.

Enhanced α-Helicity

The primary goal of stapling is to stabilize the α-helical conformation. This is quantified using Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. α-helices exhibit a characteristic CD spectrum with minima at ~208 nm and ~222 nm.

| Peptide | % Helicity (in PBS) | Data Source |

| Linear Precursor | ~5-15% | [6][21] |

| S5-Stapled Peptide | ~60-90% | [6][21] |

Increased Proteolytic Resistance

By locking the peptide into a rigid helix, the amide backbone is shielded from the action of proteases, which typically require an extended conformation for cleavage.[1][2]

| Peptide | Half-life in Human Serum (t₁/₂) | Data Source |

| Linear Precursor | < 30 minutes | [6] |

| S5-Stapled Peptide | > 24 hours | [6] |

Improved Cellular Uptake

While not universally guaranteed, the combination of increased helicity and the hydrophobic nature of the hydrocarbon staple often enhances a peptide's ability to cross the cell membrane, a critical feature for targeting intracellular proteins.[7][22][23]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is the cornerstone of all-hydrocarbon peptide stapling. Its dual-functionality—an α-methyl group for helix nucleation and a precisely tuned alkenyl side chain for RCM—provides a robust and reliable method for transforming conformationally labile peptides into stable, cell-permeable, and biologically active agents.[7][12] As the field of peptide therapeutics continues to tackle previously "undruggable" intracellular targets, the strategic application of S5 and the stapling technology it enables will remain an indispensable tool in the arsenal of drug discovery professionals.

References

- 1. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs [mdpi.com]

- 3. explorationpub.com [explorationpub.com]

- 4. [PDF] Stapled Peptides—A Useful Improvement for Peptide-Based Drugs | Semantic Scholar [semanticscholar.org]

- 5. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2S)-2-methylhept-6-enoic Acid | Benchchem [benchchem.com]

- 8. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]

- 9. qyaobio.com [qyaobio.com]

- 10. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cpcscientific.com [cpcscientific.com]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biotage.com [biotage.com]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. chem.uci.edu [chem.uci.edu]

- 19. mdpi.com [mdpi.com]

- 20. luxembourg-bio.com [luxembourg-bio.com]

- 21. Identification of a short ACE2-derived stapled peptide targeting the SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. peptide.com [peptide.com]

- 23. researchgate.net [researchgate.net]

The Mechanism and Application of Ring-Closing Metathesis in the Synthesis of Cyclic α,α-Disubstituted Amino Acids: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the mechanism of ring-closing metathesis (RCM) with a specific focus on its application to the synthesis of constrained cyclic amino acids, using (S)-2-Amino-2-methylhept-6-enoic acid as a model substrate. The guide delves into the catalytic cycle, substrate-specific considerations, a detailed experimental protocol, and strategies for reaction optimization.

Introduction: The Strategic Advantage of Cyclic Amino Acids in Drug Discovery

Cyclic amino acids are pivotal structural motifs in medicinal chemistry. Their incorporation into peptides and small molecules imparts conformational rigidity, which can lead to enhanced biological activity, increased metabolic stability, and improved selectivity for their targets. Ring-closing metathesis (RCM) has emerged as a powerful and versatile synthetic tool for the construction of these valuable cyclic structures, offering a direct route to a wide array of ring sizes under mild reaction conditions.[1][2] This guide will elucidate the mechanistic intricacies of RCM and provide a practical framework for its application in the synthesis of a cyclic derivative of the α,α-disubstituted amino acid, this compound.

The Core Mechanism of Ring-Closing Metathesis

The generally accepted mechanism for ruthenium-catalyzed olefin metathesis, first proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[3][4] The catalytic cycle for the RCM of a generic diene is illustrated below.

Figure 1: Catalytic cycle of Ring-Closing Metathesis.

The reaction is initiated by the [2+2] cycloaddition of one of the olefinic moieties of the diene substrate to the ruthenium carbene catalyst, forming a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release a new olefin and form a new ruthenium carbene species that is bound to the substrate. An intramolecular [2+2] cycloaddition of the second olefin on the substrate with the ruthenium carbene forms a second metallacyclobutane intermediate. The final step is a retro [2+2] cycloaddition that releases the cyclic alkene product and regenerates a ruthenium carbene, typically a methylidene complex, which can then enter a new catalytic cycle. The formation of a volatile byproduct, such as ethylene, often serves as the driving force for the reaction.

Substrate-Specific Considerations for this compound

The successful application of RCM to this compound necessitates careful consideration of its functional groups and stereochemistry. The presence of a primary amine and a carboxylic acid can interfere with the ruthenium catalyst, while the α,α-disubstitution can influence the reaction kinetics.

The Critical Role of Protecting Groups

Both the amine and carboxylic acid functionalities must be protected prior to the RCM reaction to prevent catalyst deactivation and unwanted side reactions.

-

Amine Protection: The lone pair of electrons on the nitrogen atom can coordinate to the electron-deficient ruthenium center, inhibiting its catalytic activity. Therefore, the nucleophilicity and basicity of the amine must be attenuated. Common protecting groups for amines in the context of RCM include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[5][6] These carbamates reduce the nucleophilicity of the nitrogen and are stable under typical RCM conditions. Acyl groups, such as an acetyl group, can also be employed.

-

Carboxylic Acid Protection: The acidic proton of the carboxylic acid can react with the ruthenium alkylidene, leading to catalyst decomposition. Protection as an ester, typically a methyl or ethyl ester, is the most common strategy.[5] These esters are readily prepared and are stable to the reaction conditions.

Influence of α,α-Disubstitution

The presence of two substituents at the α-carbon introduces steric hindrance that can affect the rate and efficiency of the RCM reaction. This steric bulk can influence the conformational preferences of the acyclic precursor, potentially favoring a conformation that is conducive to cyclization. However, excessive steric hindrance near the reacting olefins can also impede the approach of the catalyst. For the target molecule, the methyl group and the protected amino group at the α-position are expected to influence the dihedral angles of the carbon backbone, which in turn will affect the proximity of the terminal olefins.

Experimental Protocol: RCM of Protected this compound

This section provides a detailed, step-by-step methodology for the RCM of a protected derivative of this compound.

Synthesis of the RCM Precursor

The first step involves the protection of the amine and carboxylic acid functionalities of this compound. A representative scheme is shown below.

Figure 2: Synthesis of the protected RCM precursor.

Step-by-Step Procedure:

-

N-Boc Protection: To a solution of this compound in a 1:1 mixture of dioxane and water, add sodium bicarbonate followed by di-tert-butyl dicarbonate ((Boc)₂O). Stir the reaction mixture at room temperature overnight. Acidify the solution with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

-

Esterification: To a solution of the N-Boc protected amino acid in methanol at 0 °C, add thionyl chloride (SOCl₂) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester of the N-Boc protected amino acid. Purify by column chromatography on silica gel.

Ring-Closing Metathesis Reaction

The cyclization of the protected diene is carried out using a Grubbs-type catalyst. The second-generation Grubbs catalyst is often preferred for its higher activity and broader functional group tolerance.[7]

Figure 3: Ring-Closing Metathesis of the protected precursor.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the protected RCM precursor in anhydrous and degassed dichloromethane (DCM). The concentration is a critical parameter and should be optimized, typically starting in the range of 0.01-0.05 M to favor the intramolecular reaction.

-

Catalyst Addition: Add the second-generation Grubbs catalyst (1-5 mol%) to the solution.

-

Reaction Execution: Heat the reaction mixture to 40 °C and stir under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

-

Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to isolate the desired cyclic amino acid derivative.

| Parameter | Typical Range | Rationale |

| Catalyst | Grubbs II, Hoveyda-Grubbs II | High activity and functional group tolerance.[7] |

| Catalyst Loading | 1 - 5 mol% | Balances reaction rate with cost and ease of removal. |

| Solvent | Dichloromethane (DCM), Toluene | Good solubility for substrate and catalyst, relatively inert. |

| Concentration | 0.01 - 0.05 M | Favors intramolecular RCM over intermolecular oligomerization.[8] |

| Temperature | Room Temperature to 40 °C | Sufficient to promote catalysis without significant catalyst decomposition.[1] |

| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity and catalyst loading. |

Table 1: Typical Reaction Parameters for RCM of Protected Amino Acids.

Optimization and Troubleshooting

Several factors can influence the yield and purity of the RCM product. Understanding these can aid in optimizing the reaction and troubleshooting any issues that may arise.

-

Low Conversion: If the reaction stalls or gives low conversion, this could be due to catalyst deactivation. Ensure that the solvent and substrate are scrupulously dry and deoxygenated. An increase in catalyst loading or the use of a more active catalyst, such as the Hoveyda-Grubbs second-generation catalyst, may be beneficial.

-

Formation of Oligomers: The formation of dimeric or oligomeric byproducts is indicative of a competitive intermolecular reaction. This can be mitigated by performing the reaction at a lower concentration.

-

Isomerization of the Double Bond: In some cases, the ruthenium catalyst can promote the isomerization of the newly formed double bond. The addition of additives such as 1,4-benzoquinone can sometimes suppress this side reaction.[1]

-

Catalyst Removal: Residual ruthenium complexes can be challenging to remove. Several methods can be employed for their removal, including chromatography on silica gel, treatment with activated carbon, or the use of specific scavengers.

Conclusion

Ring-closing metathesis is a robust and highly effective method for the synthesis of cyclic α,α-disubstituted amino acids, which are of significant interest in drug discovery. The successful application of this methodology to substrates like this compound hinges on a thorough understanding of the reaction mechanism, appropriate protecting group strategies, and careful optimization of reaction conditions. This guide provides a comprehensive framework for researchers to leverage the power of RCM in their synthetic endeavors.

References

- 1. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel cyclic protease inhibitors using Grubbs olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Traceless Protection for More Broadly Applicable Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple amine protection strategy for olefin metathesis reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. learninglink.oup.com [learninglink.oup.com]

- 6. Protective Groups [organic-chemistry.org]

- 7. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 8. Substrate Encapsulation: An Efficient Strategy for the RCM-Synthesis of Unsaturated ε-Lactones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Characterization of (S)-2-Amino-2-methylhept-6-enoic Acid

Introduction

(S)-2-Amino-2-methylhept-6-enoic acid is a non-proteinogenic, α,α-disubstituted amino acid of significant interest to researchers in chemical biology and drug development. Its unique structure, featuring a chiral center at the α-carbon, a sterically demanding methyl group, and a terminal alkene on the side chain, makes it a valuable building block. Most notably, it is a key component in the synthesis of "stapled peptides."[1] This technique involves incorporating two such unnatural amino acids into a peptide sequence and then forming a covalent, all-hydrocarbon bridge via ring-closing metathesis of the terminal alkene groups. This "staple" constrains the peptide into its bioactive α-helical conformation, enhancing its stability, cell permeability, and binding affinity for intracellular targets.

Overall Characterization Workflow

The logical flow of characterization begins with confirming the mass and elemental formula, proceeds to elucidate the covalent bonding framework, identifies key functional groups, confirms the absolute stereochemistry, and finally, determines the precise three-dimensional arrangement in the solid state.

Caption: A logical workflow for the comprehensive structural characterization of a novel compound.

Part 1: Confirmation of Molecular Mass and Elemental Composition via Mass Spectrometry

Expertise & Causality: The foundational step in characterizing any synthesized molecule is to confirm that it has the correct molecular weight and, by extension, the correct elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. We select Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that minimizes in-source fragmentation, allowing for the clear observation of the intact molecular ion. This is particularly suitable for polar molecules like amino acids.[2] Coupling liquid chromatography (LC) to the mass spectrometer ensures that the analyte is purified immediately before analysis, reducing matrix effects and improving signal quality.[3]

Experimental Protocol: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a 1 mg/mL stock solution. The formic acid aids in the protonation of the molecule for positive ion mode detection.

-

Chromatographic Separation:

-

Inject 5 µL of the sample solution onto a C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Elute the sample using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) at a flow rate of 0.4 mL/min. A typical gradient might run from 5% to 95% B over 5 minutes.

-

-

Mass Spectrometric Analysis:

-

Analyze the eluent using a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an ESI source operating in positive ion mode.

-

Acquire data in full scan mode over a mass range of m/z 50-500.

-

The instrument should be calibrated to ensure mass accuracy below 5 ppm.

-

-

Data Analysis:

-

Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

-

Determine the accurate mass of the most abundant ion, which is expected to be the protonated molecule, [M+H]⁺.

-

Use the instrument's software to calculate the elemental formula that corresponds to the measured accurate mass and compare it to the theoretical formula.

-

Data Presentation: Expected Molecular Ions

The theoretical monoisotopic mass of C₈H₁₅NO₂ is 157.1103 Da.[4]

| Ion Species | Formula | Theoretical m/z |

| [M+H]⁺ | C₈H₁₆NO₂⁺ | 158.1176 |

| [M+Na]⁺ | C₈H₁₅NNaO₂⁺ | 180.0995 |

| [M+K]⁺ | C₈H₁₅NKO₂⁺ | 196.0735 |

| [2M+H]⁺ | C₁₆H₃₁N₂O₄⁺ | 315.2278 |

Trustworthiness: Tandem MS (MS/MS) for Structural Validation

To further validate the structure, tandem mass spectrometry (MS/MS) is performed on the [M+H]⁺ precursor ion (m/z 158.1). Collision-Induced Dissociation (CID) will generate a characteristic fragmentation pattern. For α-amino acids, common fragmentation pathways include the neutral losses of water (H₂O) and formic acid (HCOOH, corresponding to CO + H₂O).[5] The presence of these fragments provides a structural fingerprint that corroborates the proposed connectivity.

Caption: Predicted primary fragmentation pathways for protonated this compound in MS/MS.

Part 2: Unambiguous Elucidation of the Covalent Structure via NMR Spectroscopy

Expertise & Causality: While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for defining the precise arrangement of atoms—the covalent structure. A suite of 1D and 2D NMR experiments is required to build a complete picture. ¹H NMR identifies the different types of protons and their relative numbers, ¹³C NMR does the same for the carbon skeleton, and 2D experiments (COSY, HSQC, HMBC) reveal how these atoms are connected to one another. For this α-methylated amino acid, NMR is particularly powerful for confirming the unique quaternary α-carbon environment.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the amino acid in ~0.6 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). D₂O is often preferred for amino acids as it can exchange with the labile amine and carboxylic acid protons, simplifying the spectrum. Add a small amount of a reference standard like DSS or TMS.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This will provide information on chemical shifts, integration (proton count), and multiplicity (splitting patterns) for all non-exchangeable protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom in the molecule.

-

2D COSY (Correlation Spectroscopy) Acquisition: This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. It is essential for tracing the connectivity of the heptenyl side chain.

-

2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This experiment correlates each proton with the carbon atom to which it is directly attached, definitively linking the ¹H and ¹³C assignments.

-

2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the molecular fragments, for instance, linking the protons on C3 to the quaternary α-carbon (C2) and the α-methyl group.

Data Presentation: Predicted NMR Chemical Shifts

The following table presents predicted ¹H and ¹³C chemical shifts. Actual experimental values may vary based on solvent and pH. NMR prediction tools can provide initial estimates.[6][7]

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (Expected) |

| 1 | C=O | - | ~178 | HMBC to H3, H-αCH₃ |

| 2 | C | - | ~60 | HMBC from H3, H4, H-αCH₃ |

| α-CH₃ | CH₃ | ~1.4 | ~24 | HMBC to C1, C2, C3 |

| 3 | CH₂ | ~1.8 | ~35 | COSY with H4; HSQC to C3 |

| 4 | CH₂ | ~1.5 | ~25 | COSY with H3, H5; HSQC to C4 |

| 5 | CH₂ | ~2.1 | ~33 | COSY with H4, H6; HSQC to C5 |

| 6 | CH | ~5.8 | ~138 | COSY with H5, H7; HSQC to C6 |

| 7 | CH₂ | ~5.0 | ~115 | COSY with H6; HSQC to C7 |

Trustworthiness: The Self-Validating NMR Workflow

The power of this multi-experiment approach lies in its internal consistency. The COSY spectrum allows one to "walk" down the alkyl chain from H3 to H7. The HSQC then assigns each of those protons to its corresponding carbon. Finally, the HMBC provides the critical links to the non-protonated carbons (C1 and C2) and connects the α-methyl group to the rest of the structure. For example, observing an HMBC correlation from the methyl protons (~1.4 ppm) to the carbonyl carbon (~178 ppm) provides unambiguous evidence for the α-methyl substitution. This web of interconnected data points leaves no ambiguity in the final structural assignment.

Caption: The interdependent NMR workflow for definitive structural assignment.

Part 3: Rapid Functional Group Identification with FTIR Spectroscopy

Expertise & Causality: FTIR spectroscopy provides a rapid, non-destructive confirmation of the presence of key functional groups.[3] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations. For this molecule, we expect to see distinct signals for the amine (N-H), carboxylic acid (O-H and C=O), and alkene (C=C and =C-H) moieties, corroborating the structural details derived from MS and NMR.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and acquiring a background spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid amino acid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Data Presentation: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (zwitterionic) | O-H stretch (broad) | 2500-3300 |

| Amine (zwitterionic, NH₃⁺) | N-H stretch | 3000-3200 |

| Alkyl C-H | C-H stretch | 2850-2960 |

| Alkene =C-H | C-H stretch | 3010-3095 |

| Carboxylate (COO⁻) | C=O asymmetric stretch | ~1560-1620 |

| Amine (NH₃⁺) | N-H bend (asymmetric) | ~1600-1650 |

| Alkene C=C | C=C stretch | ~1640 |

Part 4: Confirmation of Stereochemical Integrity via Chiral Analysis

Expertise & Causality: For any application in a biological system, confirming the enantiomeric purity is non-negotiable. The biological activity of the (S)-enantiomer can be drastically different from the (R)-enantiomer or the racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for separating enantiomers and quantifying enantiomeric excess (e.e.).[9] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times.[10]

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a suitable CSP. For underivatized amino acids, macrocyclic glycopeptide-based columns (e.g., Teicoplanin-based, commercially available as CHIROBIOTIC T) are highly effective.[10]

-

Mobile Phase Preparation: Prepare a mobile phase suitable for the chosen column and analyte. A common mobile phase for this type of separation is a mixture of methanol, ethanol, and water, sometimes with small amounts of acid and base modifiers to optimize peak shape and retention.

-

Sample Preparation: Prepare a dilute solution of the amino acid (~0.1 mg/mL) in the mobile phase. Also prepare a solution of the racemic standard, if available, to identify the elution order of the two enantiomers.

-

Chromatographic Analysis:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject the sample and record the chromatogram using a UV detector (e.g., at 210 nm).

-

Inject the racemic standard to determine the retention times for both the (S) and (R) enantiomers.

-

-

Data Analysis: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Data Presentation: Hypothetical Chiral Separation Data

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-enantiomer | 8.5 | 1,500 |

| (S)-enantiomer | 10.2 | 348,500 |

| Calculated e.e. | 99.1% |

Part 5: Definitive 3D Structure via Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of the above techniques provides a complete picture of the 2D structure and stereochemistry, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a precise 3D model of the molecule as it exists in the solid state, detailing exact bond lengths, bond angles, and torsional angles. It also provides an absolute confirmation of the (S)-stereochemistry without the need for a reference standard. The primary challenge is often methodological: growing a single, diffraction-quality crystal.[11]

Experimental Protocol: Crystallization and X-ray Diffraction Workflow

-

Crystallization Screening:

-

The most common method for small molecules is slow evaporation. Prepare saturated solutions of the amino acid in a variety of solvents and solvent mixtures (e.g., water/ethanol, water/isopropanol, methanol/ether).

-

Allow the solvent to evaporate slowly and undisturbed at a constant temperature.

-

Other techniques like vapor diffusion or cooling crystallization can also be employed.[12][13]

-

-

Crystal Mounting and Data Collection:

-

Once a suitable crystal (typically > 0.1 mm in all dimensions, with sharp edges) is obtained, it is mounted on a goniometer head.

-

The crystal is placed in a modern X-ray diffractometer and cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

-

The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting a full sphere of diffraction data.

-

-

Structure Solution and Refinement:

-

The diffraction pattern is processed to determine the unit cell dimensions and space group.

-

The phases of the diffracted X-rays are determined using computational methods to generate an initial electron density map.

-

A molecular model is built into the electron density map and refined against the experimental data until the calculated and observed diffraction patterns match closely. The quality of the final structure is assessed by metrics like the R-factor.

-

Data Presentation: Key Crystallographic Outputs

| Parameter | Description | Example Data |

| Formula | C₈H₁₅NO₂ | C₈H₁₅NO₂ |

| Space Group | Symmetry of the crystal lattice | P2₁2₁2₁ (common for chiral molecules) |

| Unit Cell (Å) | Dimensions of the repeating unit | a=5.8, b=8.9, c=17.2 |

| Key Bond Lengths (Å) | C1-O, C2-N, C6=C7, etc. | Precise values to three decimal places |

| Key Bond Angles (°) | O-C1-O, N-C2-CαCH₃, etc. | Precise values to two decimal places |

| Flack Parameter | Confirms absolute stereochemistry | ~0.0(1) for the correct (S) model |

Conclusion

The structural characterization of this compound is a systematic process that requires an orthogonal suite of analytical techniques. From the initial confirmation of its mass and formula with HRMS, through the detailed mapping of its covalent bonds with NMR and functional groups with FTIR, to the final, definitive confirmation of its stereochemistry and 3D structure with chiral HPLC and X-ray crystallography, each step provides a layer of evidence that builds upon the last. Adherence to this rigorous, self-validating workflow ensures the highest degree of scientific integrity and provides the absolute confidence in molecular identity required for its application in the demanding fields of peptide chemistry and drug discovery.

References

- 1. This compound | 1011309-61-7 [sigmaaldrich.com]

- 2. Amino acids [medizin.uni-muenster.de]

- 3. chem.uwec.edu [chem.uwec.edu]

- 4. 2-Amino-2-methylhept-6-enoic acid | C8H15NO2 | CID 53420128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 12. gea.com [gea.com]

- 13. A rational protocol for the successful crystallization of l-amino-acid oxidase from Bothrops atrox - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (s)-2-Amino-2-methylhept-6-enoic Acid

Introduction: The Significance of (s)-2-Amino-2-methylhept-6-enoic Acid in Modern Drug Discovery

This compound is a non-proteinogenic α-amino acid that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structural features, namely the α-methyl group and the terminal alkene functionality, make it a valuable building block for the synthesis of novel peptide-based therapeutics. The α-methyl group introduces conformational constraints, which can enhance the metabolic stability and helical propensity of peptides. The terminal alkene serves as a chemical handle for various bioconjugation and cyclization strategies, most notably in the formation of "stapled" peptides. These structurally reinforced peptides exhibit improved proteolytic resistance, cell permeability, and target affinity, overcoming many of the limitations of traditional peptide drugs.

This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A thorough understanding of its spectroscopic properties is paramount for researchers to ensure the purity, identity, and structural integrity of this crucial synthetic building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -NH₂ and -COOH). For zwitterionic amino acids, D₂O is often a good choice.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons.

Predicted ¹H NMR Spectral Data

Based on established chemical shift principles, the following ¹H NMR signals are predicted for this compound in D₂O:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment Rationale |

| H-7 | ~5.8 | ddt | J ≈ 17, 10, 6.5 | Vinylic proton trans to the alkyl chain, coupled to the cis vinylic proton, the geminal vinylic protons, and the allylic protons (H-6). |

| H-8a, H-8b | ~5.0 | m | - | Terminal vinylic protons, often appearing as complex multiplets. |

| H-6 | ~2.1 | m | - | Allylic protons, deshielded by the adjacent double bond. |

| H-4, H-5 | ~1.5 - 1.7 | m | - | Methylene protons of the alkyl chain. |

| H-3 | ~1.8 | m | - | Methylene protons adjacent to the chiral center. |